molecular formula C10H16N2 B13604874 2-Methyl-2-(2-methylpyridin-4-YL)propan-1-amine

2-Methyl-2-(2-methylpyridin-4-YL)propan-1-amine

Cat. No.: B13604874
M. Wt: 164.25 g/mol
InChI Key: XYOQJUIYDGDRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine is an organic compound with the molecular formula C11H16N2. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and an amine group at the 1-position of a propan-1-amine chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine typically involves the reaction of 2-methylpyridine with a suitable alkylating agent under controlled conditions. One common method involves the use of 2-methylpyridine and 2-bromo-2-methylpropane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-50°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups replacing the amine group .

Scientific Research Applications

2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the amine group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-methyl-2-(2-methylpyridin-4-yl)propan-1-amine

InChI

InChI=1S/C10H16N2/c1-8-6-9(4-5-12-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3

InChI Key

XYOQJUIYDGDRHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C)(C)CN

Origin of Product

United States

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